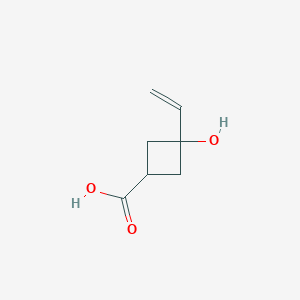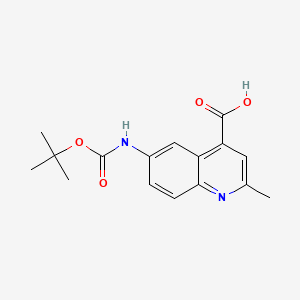
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid is an organic compound with the molecular formula C7H10O3. It is a cyclobutane derivative featuring a hydroxyl group and a vinyl group attached to the same carbon atom, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted cyclobutanone with a hydroxylating agent to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a vinyl group.
trans-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid: Similar structure but with different stereochemistry.
3-Hydroxycyclobutanecarboxylic acid: Lacks the vinyl group.
Uniqueness
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid is unique due to the presence of both a hydroxyl and a vinyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-ethenyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-7(10)3-5(4-7)6(8)9/h2,5,10H,1,3-4H2,(H,8,9) |
InChI Key |
BULZGVWQVAEJFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC(C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)






![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)




![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)
